N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline
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Overview
Description
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline is a complex organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoryl group bonded to an aniline derivative, which includes fluorophenoxy and chloro substituents. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the nucleophilic substitution of a halogenated aniline with 2-fluorophenol in the presence of a base. The resulting intermediate is then reacted with a phosphorylating agent, such as phosphoryl chloride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The chloro and fluorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
- N-bis(2-fluorophenoxy)phosphoryl-3-chloro-4-methoxyaniline
Uniqueness
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorophenoxy and chloro groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBPHFDCCULPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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